N-(oxolan-2-ylmethyl)-1-(3-phenylpropyl)-N-(pyridin-4-ylmethyl)triazole-4-carboxamide
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Overview
Description
N-(oxolan-2-ylmethyl)-1-(3-phenylpropyl)-N-(pyridin-4-ylmethyl)triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(oxolan-2-ylmethyl)-1-(3-phenylpropyl)-N-(pyridin-4-ylmethyl)triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:
Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.
Attachment of the oxolan-2-ylmethyl group: This step may involve the use of a protecting group strategy to selectively introduce the oxolan-2-ylmethyl moiety.
Introduction of the 3-phenylpropyl group: This can be done through a nucleophilic substitution reaction.
Attachment of the pyridin-4-ylmethyl group: This step may involve a coupling reaction using a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-(oxolan-2-ylmethyl)-1-(3-phenylpropyl)-N-(pyridin-4-ylmethyl)triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine: The compound could be investigated for its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(oxolan-2-ylmethyl)-1-(3-phenylpropyl)-N-(pyridin-4-ylmethyl)triazole-4-carboxamide would depend on its specific biological activity. Generally, triazole derivatives can interact with various molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole ring structure and may exhibit similar biological activities.
Benzyltriazoles: Compounds with a benzyl group attached to the triazole ring.
Pyridinyltriazoles: Compounds with a pyridinyl group attached to the triazole ring.
Uniqueness
N-(oxolan-2-ylmethyl)-1-(3-phenylpropyl)-N-(pyridin-4-ylmethyl)triazole-4-carboxamide is unique due to the specific combination of functional groups attached to the triazole ring. This unique structure may confer distinct biological activities and chemical properties compared to other triazole derivatives.
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-1-(3-phenylpropyl)-N-(pyridin-4-ylmethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2/c29-23(22-18-28(26-25-22)14-4-8-19-6-2-1-3-7-19)27(17-21-9-5-15-30-21)16-20-10-12-24-13-11-20/h1-3,6-7,10-13,18,21H,4-5,8-9,14-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQCRQNPAQLYAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN(CC2=CC=NC=C2)C(=O)C3=CN(N=N3)CCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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